molecular formula C18H20Cl2N4O3 B10995920 methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B10995920
M. Wt: 411.3 g/mol
InChI Key: QUGWFIQBOWLMTB-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 2,3-dichlorophenyl group and a methyl ester-linked butanoate side chain. The dichlorophenyl moiety may enhance lipophilicity and binding affinity, while the ester group could influence bioavailability or metabolic stability.

Properties

Molecular Formula

C18H20Cl2N4O3

Molecular Weight

411.3 g/mol

IUPAC Name

methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20Cl2N4O3/c1-27-14(25)6-3-8-21-18(26)24-9-7-13-16(23-10-22-13)17(24)11-4-2-5-12(19)15(11)20/h2,4-5,10,17H,3,6-9H2,1H3,(H,21,26)(H,22,23)

InChI Key

QUGWFIQBOWLMTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)Cl)Cl)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include dichlorobenzene, pyridine derivatives, and various esterification agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Pyridine Family

The imidazo[4,5-c]pyridine scaffold is a common feature in medicinal chemistry. Key analogues include:

Compound Substituents Key Differences Reported Applications
Target Compound 2,3-Dichlorophenyl, methyl ester butanoate Unique ester linkage and dichlorophenyl substitution Not explicitly stated (inference: kinase/GPCR)
Benzyl 4-(5-(benzyl(2-...)butanoate Benzyl-protected amine, benzo[d]imidazole core Larger substituents (benzyl groups), distinct heterocycle (imidazole vs. pyridine) Synthetic intermediate, no biological data
3,4-Diaminofurazan (DAF) Furazan ring with amine groups Different heterocycle (furazan vs. imidazo-pyridine), no halogen or ester groups Energetic materials precursor

Analysis :

  • Ester Functionality: The methyl ester in the butanoate side chain may serve as a prodrug moiety, improving solubility or enabling hydrolysis to an active carboxylic acid metabolite—a strategy absent in the benzyl-protected analogue from .
  • Heterocyclic Core : The imidazo[4,5-c]pyridine core differs from the benzo[d]imidazole in , altering π-π stacking and hydrogen-bonding capabilities. This could influence target selectivity or potency .

Biological Activity

Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Imidazo[4,5-c]pyridine core
  • Dichlorophenyl substituent
  • Butanoate moiety

This unique structure suggests potential interactions with biological targets, particularly in pharmacological contexts.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, related imidazo[4,5-c]pyridine derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like dichlorophenyl enhances the cytotoxicity of these compounds.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa1.61 ± 0.92Induces apoptosis
Compound BMCF-72.10 ± 0.85Inhibits cell proliferation

These results imply that this compound may possess similar antitumor activity due to its structural components.

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-c]pyridine derivatives have also been documented. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2

The presence of halogenated phenyl groups appears to enhance antimicrobial efficacy by disrupting bacterial cell membranes.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular proliferation and survival.

Case Studies and Research Findings

A recent study explored the pharmacological profiles of various imidazo[4,5-c]pyridine derivatives in preclinical models:

  • Study Design : A series of in vitro assays were conducted to assess cytotoxicity against multiple cancer cell lines.
  • Findings : Several derivatives exhibited IC50 values in the low micromolar range against resistant cancer types.

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